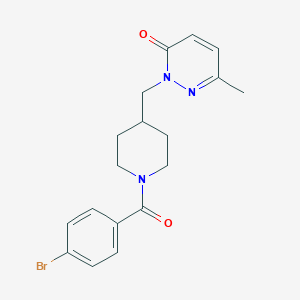

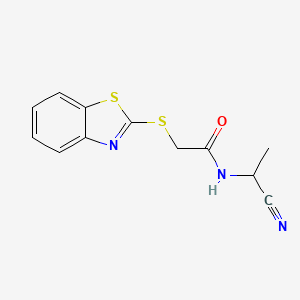

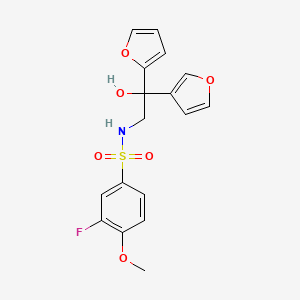

![molecular formula C13H15N5O2 B2548204 1-((5R,8S)-6,7,8,9-テトラヒドロ-5H-5,8-エピミノシクロヘプタ[d]ピリミジン-10-カルボニル)イミダゾリジン-2-オン CAS No. 1903442-25-0](/img/structure/B2548204.png)

1-((5R,8S)-6,7,8,9-テトラヒドロ-5H-5,8-エピミノシクロヘプタ[d]ピリミジン-10-カルボニル)イミダゾリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one" is a heterocyclic compound that appears to be related to various imidazo and pyrimidine derivatives. These types of compounds have been extensively studied due to their wide range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, antibacterial, antiproliferative, and potential antiviral properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors such as amino pyrimidines or amino acids. For example, the synthesis of imidazo[1,2-a]pyrimidines can be achieved through condensation reactions followed by cyclization steps . Similarly, the synthesis of imidazopiperidones, which are structurally related to the compound , can start from N-α-acetyl-4-nitrohistidine methyl ester . These methods typically involve the use of reagents like dicyclohexylcarbonimide (DCC) to promote cyclization .

Molecular Structure Analysis

The molecular structure of the compound suggests that it contains an imidazolidin-2-one moiety linked to a tetrahydro-cyclohepta[d]pyrimidine system. This structure is likely to exhibit conformational restriction due to its bicyclic nature, which can be important for its biological activity. Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been shown to have significant interactions with biological targets like DNA and RNA .

Chemical Reactions Analysis

Compounds with imidazo and pyrimidine rings are known to undergo various chemical reactions. For instance, imidazo[1,2-a]pyrimidines can be further functionalized to introduce various substituents that can enhance their biological activity . The presence of amino groups in related compounds allows for further derivatization, such as the formation of hydrazone derivatives, which have been shown to possess antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of nitrogen atoms and the bicyclic system can affect the compound's solubility, stability, and reactivity. For example, the introduction of amino side chains on tetracyclic imidazo[4,5-b]pyridine derivatives has been shown to influence their antiproliferative activity and their interactions with DNA and RNA . Similarly, the introduction of substituents such as fluorophenyl groups can enhance the anticonvulsant activity of imidazo[1,2-a]pyridines without increasing toxicity .

科学的研究の応用

抗炎症作用

新規ピリミジンアナログの合成

DNA修復機構の調節

要約すると、1-((5R,8S)-6,7,8,9-テトラヒドロ-5H-5,8-エピミノシクロヘプタ[d]ピリミジン-10-カルボニル)イミダゾリジン-2-オンは、さまざまな科学分野で有望です。その抗炎症作用、合成経路、および癌や感染症における潜在的な用途は、さらなる調査に値します。研究者は、その独自の構造を活用して革新的な治療法を開発できます。 より詳細な情報が必要な場合、または追加の質問がある場合は、お気軽にお問い合わせください! 😊 .

作用機序

While the specific mechanism of action for this compound is not provided, imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

将来の方向性

特性

IUPAC Name |

1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c19-12-15-3-4-17(12)13(20)18-8-1-2-11(18)9-6-14-7-16-10(9)5-8/h6-8,11H,1-5H2,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEDWWIWVXGYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)N4CCNC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

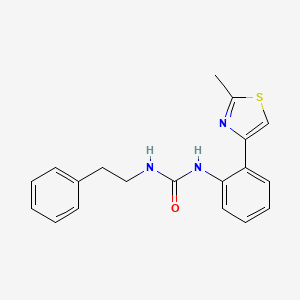

![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)

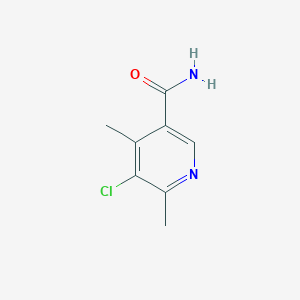

![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)

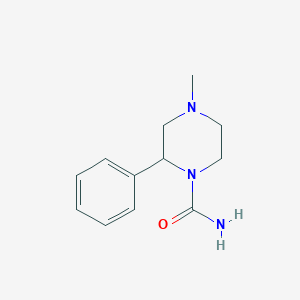

![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)